
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds characterized by a benzopyrone structure. The presence of a trifluoromethyl group and a methoxy group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The general reaction conditions include:
Starting Materials: 4-methoxyphenol and trifluoroacetic anhydride.
Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids.
Solvent: Dichloromethane (CH₂Cl₂) or other suitable organic solvents.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)quinone.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)dihydrochromenone.
Substitution: Formation of halogenated derivatives such as 6-methoxy-4-(trifluoromethyl)-3-bromochromen-2-one.
Applications De Recherche Scientifique
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2H-chromen-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-(Trifluoromethyl)-2H-chromen-2-one: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H7F3O3 |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
6-methoxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(11(12,13)14)5-10(15)17-9/h2-5H,1H3 |
Clé InChI |
XVBLOGXJDXTSBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=O)C=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


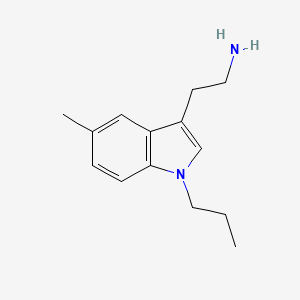
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)

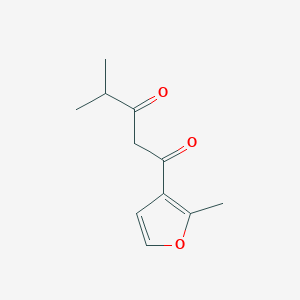
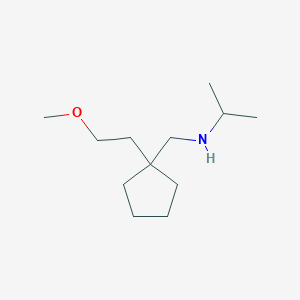


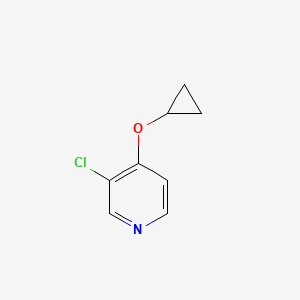


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)
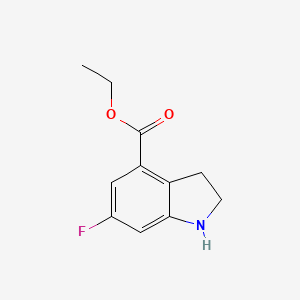
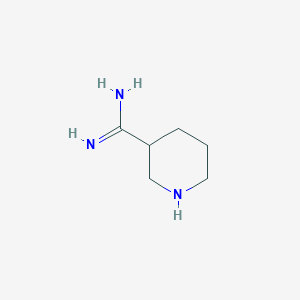
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
